molecular formula C7H6ClNO2 B8473578 Chloromethyl nicotinate

Chloromethyl nicotinate

Cat. No. B8473578
M. Wt: 171.58 g/mol
InChI Key: VXWDQYHMYFTTBQ-UHFFFAOYSA-N
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Patent
US08143249B2

Procedure details

A mixture of nicotinic acid (200 mg, 1.6 mmol), sodium bicarbonate (540 mg, 6.4 mmol), and tetrabutylammonium sulfate (54 mg, 0.16 mmol) was dissolved in a mixture of 4 ml of dichloromethane and 4 ml of water, and cooled to 0° C. To this stirred mixture was added chloromethylchlorosulfone (165 μl, 1.6 mmol) in 1 ml of dichloromethane, and the mixture was allowed to warm to room temperature, stirring overnight. The organic layer was separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to a yellow oil, which was dissolved in dichloromethane and filtered through a silica plug. Removal of the solvent under reduced pressure provided chloromethyl pyridine-3-carboxylate (70 mg).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step One
Name
tetrabutylammonium sulfate
Quantity
54 mg
Type
reactant
Reaction Step One
Quantity
165 μL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.C(=O)(O)[O-].[Na+].S([O-])([O-])(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.[Cl:54][CH2:55]S(Cl)(=O)=O>ClCCl.O>[N:4]1[CH:5]=[CH:6][CH:7]=[C:2]([C:1]([O:9][CH2:55][Cl:54])=[O:8])[CH:3]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)O
Name
Quantity
540 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
tetrabutylammonium sulfate
Quantity
54 mg
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
165 μL
Type
reactant
Smiles
ClCS(=O)(=O)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to a yellow oil, which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in dichloromethane
FILTRATION
Type
FILTRATION
Details
filtered through a silica plug
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=CC(=CC=C1)C(=O)OCCl
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: CALCULATEDPERCENTYIELD 25.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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